molecular formula C24H29N3O3S2 B3296253 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892842-20-5

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B3296253
CAS No.: 892842-20-5
M. Wt: 471.6
InChI Key: XLMMLQBXSMDFBT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a sulfonamide-linked 3,5-dimethylpiperidine moiety and a 6-isopropylbenzo[d]thiazol-2-yl substituent. Synthesis typically involves coupling reactions between sulfonyl chloride intermediates and amine-containing benzothiazole precursors, followed by purification via column chromatography and characterization using NMR, HRMS, and X-ray crystallography (where available) .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S2/c1-15(2)19-7-10-21-22(12-19)31-24(25-21)26-23(28)18-5-8-20(9-6-18)32(29,30)27-13-16(3)11-17(4)14-27/h5-10,12,15-17H,11,13-14H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMMLQBXSMDFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound exhibits properties that may influence various biological pathways, making it a candidate for further research in therapeutic applications.

Chemical Structure

The molecular formula of this compound is C19H24N2O2SC_{19}H_{24}N_2O_2S, with a molecular weight of approximately 368.47 g/mol. The structure features a sulfonyl group attached to a piperidine ring and a benzo[d]thiazole moiety, which are known to contribute to its biological activities.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects, including:

  • Anticancer Activity : Preliminary studies suggest that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. However, specific data on this compound's anticancer efficacy remains limited and requires further investigation .
  • Antimicrobial Properties : Sulfonamides are traditionally known for their antimicrobial effects. The presence of the piperidine and benzo[d]thiazole groups may enhance these properties, although specific studies focusing on this compound are necessary to establish its effectiveness against bacterial strains .
  • CNS Activity : Given the structural components resembling known psychoactive substances, there is potential for this compound to exhibit central nervous system (CNS) activity. This aspect warrants exploration through behavioral assays and receptor binding studies .

Anticancer Studies

A study investigating the cytotoxicity of various sulfonamide derivatives found that some compounds showed significant inhibition of cancer cell proliferation. While specific data on this compound was not detailed, the implications suggest that similar compounds may possess anticancer properties worth exploring .

Antimicrobial Activity

Research into related compounds has shown promise in antimicrobial activity, particularly against Gram-positive bacteria. For instance, studies have demonstrated that modifications in the sulfonamide structure can lead to increased potency against resistant strains. Future studies should focus on evaluating the specific antimicrobial spectrum of this compound .

CNS Effects

Behavioral studies involving structurally similar compounds indicate potential psychoactive effects. For example, N-Isopropylbenzylamine (a related compound) demonstrated significant effects in conditioned place preference tests, suggesting it may influence reward pathways in the brain. This raises questions about the neuropharmacological profile of this compound .

Data Tables

Biological Activity Evidence Notes
AnticancerLimited studies suggest potential cytotoxicityFurther research needed
AntimicrobialRelated compounds show promiseSpecific testing required
CNS ActivitySimilar compounds exhibit psychoactive effectsBehavioral assays recommended

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's sulfonamide moiety is critical for its interaction with bacterial enzymes, potentially inhibiting their growth.

Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against MRSA and other Gram-positive bacteria. The mechanism involves the inhibition of bacterial folate synthesis pathways, similar to established sulfa drugs .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a candidate for further development.

Case Study : Research indicated that compounds with a similar structure showed promising results in vitro against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Neurological Implications

The piperidine ring present in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems.

Case Study : Investigations into related piperidine derivatives revealed their effectiveness in models of anxiety and depression, suggesting that this compound may also possess neuroactive properties .

Data Table of Related Compounds and Their Applications

Compound NameChemical StructureApplicationReference
Compound AStructure AAntibacterial
Compound BStructure BAnticancer
Compound CStructure CNeurological

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide (hereafter referred to as Compound A ) with six analogous benzamide-thiazole derivatives (4d–4i) reported in the Iranian Journal of Pharmaceutical Research (2021) .

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Substituents Melting Point (°C) Key Spectral Data (¹H/¹³C NMR)
Compound A Benzo[d]thiazol-2-yl + benzamide 6-isopropyl, 3,5-dimethylpiperidin-1-yl sulfonyl Not reported Not available in evidence
4d Thiazol-2-yl + benzamide 3,4-dichlorophenyl, morpholinomethyl, pyridin-3-yl 183–185 δ 7.85–8.21 (aromatic H), δ 3.54–4.02 (morpholine)
4e Thiazol-2-yl + benzamide 3,4-dichlorophenyl, 4-methylpiperazin-1-yl methyl, pyridin-3-yl 215–217 δ 2.32 (CH₃-piperazine), δ 7.90–8.30 (aromatic H)
4f Thiazol-2-yl + benzamide 3,4-dichlorophenyl, (isopropyl)(methyl)aminomethyl, pyridin-3-yl 198–200 δ 1.08 (CH(CH₃)₂), δ 2.85 (N–CH₃)
4g Thiazol-2-yl + benzamide Phenyl, 4-methylpiperazin-1-yl methyl, pyridin-3-yl 189–191 δ 2.45 (piperazine CH₂), δ 7.62–8.15 (aromatic H)
4h Thiazol-2-yl + isonicotinamide Dimethylaminomethyl, pyridin-3-yl 176–178 δ 2.28 (N(CH₃)₂), δ 8.50–8.75 (pyridine H)
4i Thiazol-2-yl + isonicotinamide Morpholinomethyl, pyridin-3-yl 170–172 δ 3.70 (morpholine O–CH₂), δ 8.45–8.80 (pyridine H)

Key Observations

Structural Divergence: Compound A uniquely incorporates a benzo[d]thiazole core, whereas analogs 4d–4i use a simpler thiazole ring fused to a pyridin-3-yl group. The benzo[d]thiazole system in A may enhance aromatic stacking interactions in biological targets compared to pyridine-thiazole hybrids . The 3,5-dimethylpiperidin-1-yl sulfonyl group in A introduces steric bulk and lipophilicity, contrasting with the morpholine, piperazine, or dimethylamino substituents in 4d–4i. This difference could influence membrane permeability and metabolic stability .

Physicochemical Properties :

  • Melting points for 4d–4i range from 170–217°C, suggesting variable crystallinity influenced by substituent polarity. Compound A ’s melting point is unreported, but its sulfonamide group likely increases solubility relative to chlorinated analogs like 4d–4f .

Spectral Signatures :

  • The ¹H NMR of A would theoretically show distinct signals for the isopropyl group (δ ~1.2–1.4 ppm) and dimethylpiperidine (δ ~1.0–2.5 ppm), differing from the morpholine (δ 3.5–4.0 ppm) or piperazine (δ 2.3–2.5 ppm) peaks in 4d–4i .

No direct bioactivity data for A are available in the evidence .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of the benzothiazole amine with 3,5-dimethylpiperidine-1-sulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) is a viable route. Yield optimization requires controlled stoichiometry, inert atmosphere, and temperature modulation (e.g., 0°C to room temperature). Evidence from analogous thiazole derivatives shows yields ranging from 6% to 39% depending on solvent polarity and reaction time . Palladium-catalyzed cross-coupling (e.g., Sonogashira) may further refine efficiency for complex intermediates .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the benzothiazole moiety typically resonate at δ 7.2–8.0 ppm, while methyl groups on piperidine appear as singlets near δ 1.2–1.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (e.g., C18) with mobile phases like ammonium acetate buffer (pH 6.5) and acetonitrile gradients. Purity >98% is achievable with retention times between 8–12 minutes under optimized conditions .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight, with exact mass matching theoretical values within ±0.5 Da .

Q. What solvent systems and buffer conditions are optimal for solubility and stability studies?

  • Methodology : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonyl and benzamide groups. For aqueous stability, use ammonium acetate buffer (15.4 g/L, pH 6.5 adjusted with acetic acid) to mimic physiological conditions. Residual solvents (e.g., methanol, acetone) should comply with ICH guidelines (<0.5% v/v) .

Advanced Research Questions

Q. How do structural modifications in the benzothiazole or piperidine moieties influence bioactivity?

  • Methodology : Structure-Activity Relationship (SAR) studies on analogous compounds reveal:

  • Benzothiazole substituents : The 6-isopropyl group enhances lipophilicity, potentially improving membrane permeability. Replacement with bulkier groups (e.g., trifluoromethyl) increases metabolic stability but may reduce solubility .
  • Piperidine modifications : 3,5-Dimethyl groups on piperidine restrict conformational flexibility, potentially enhancing target binding. Comparative studies with unsubstituted piperidine show a 2–3-fold increase in inhibitory activity in kinase assays .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase profiling) and control compounds to minimize variability .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values) to identify outliers. For example, conflicting IC50_{50} values (e.g., 10 nM vs. 100 nM) may arise from differences in ATP concentration in kinase assays .
  • Crystallography : Resolve binding mode ambiguities via X-ray co-crystallography with target proteins .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be validated?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via 1H^1H-NMR to identify intermediates. For sulfonylation, a bimolecular nucleophilic substitution (SN_\text{N}2) mechanism is inferred from linear free-energy relationships .
  • Isotopic labeling : Use 18O^{18}O-labeled sulfonyl chlorides to trace oxygen incorporation in the final product .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

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